Proflavine sulfate
Overview
Description
It is a disinfectant and bacteriostatic agent effective against many gram-positive bacteria . Historically, it has been used as a topical antiseptic and urinary antiseptic . Proflavine sulfate is known for its ability to intercalate between nucleic acid base pairs, causing mutations by inducing base pair deletions or insertions .
Biochemical Analysis
Biochemical Properties
Proflavine hemisulfate plays a significant role in biochemical reactions due to its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and causes high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction . Proflavine hemisulfate interacts with various biomolecules, including DNA, enzymes, and proteins. It is known to inhibit the activity of the Kir3.2 channel, a type of potassium channel, in a concentration-dependent manner . Additionally, proflavine hemisulfate can cause double-stranded breaks in DNA when exposed to light, further highlighting its interaction with genetic material .
Cellular Effects
Proflavine hemisulfate has profound effects on various types of cells and cellular processes. It is known to cause DNA mutations by intercalating between nucleotide base pairs, leading to base pair deletions or insertions . This mutagenic effect can influence cell signaling pathways, gene expression, and cellular metabolism. Proflavine hemisulfate is also used as a rapid stain for cytological studies, as it stains cytoplasmic structures and nuclei, allowing for the visualization of cell nuclei and the identification of cancer cells . The compound’s ability to disrupt DNA synthesis and cause mutations makes it a potent antibacterial agent, preventing bacterial reproduction .
Molecular Mechanism
The molecular mechanism of action of proflavine hemisulfate involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . Proflavine hemisulfate binds to DNA by inserting itself between the base pairs, causing structural changes that inhibit the replication and transcription processes . This binding interaction with DNA is the primary mechanism through which proflavine hemisulfate exerts its effects. Additionally, the compound can cause double-stranded breaks in DNA when exposed to light, further contributing to its mutagenic and antibacterial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of proflavine hemisulfate can change over time. The compound is known for its stability when stored at room temperature, but long-term stability data for proflavine contrast solutions are scarce . Proflavine hemisulfate is used as a fluorescence contrast agent in high-resolution optical imaging devices, and its staining properties allow for the visualization of cell nuclei and cytoplasmic structures . The rapid staining capability of proflavine hemisulfate eliminates time-consuming procedures while retaining the benefits of fluorescence imaging
Dosage Effects in Animal Models
The effects of proflavine hemisulfate vary with different dosages in animal models. At lower concentrations, proflavine hemisulfate acts as an effective antibacterial agent by disrupting DNA synthesis and preventing bacterial reproduction . At higher doses, the compound’s mutagenic properties can lead to toxic or adverse effects. Proflavine hemisulfate is known to be toxic and carcinogenic in mammals, which limits its use to surface disinfectants or treatments for superficial wounds . The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using proflavine hemisulfate.
Metabolic Pathways
Proflavine hemisulfate is involved in metabolic pathways that include its interaction with DNA and other biomolecules. The compound’s primary mechanism of action is through DNA intercalation, which disrupts DNA synthesis and leads to mutations . Proflavine hemisulfate does not undergo significant metabolic transformation, and its effects are primarily due to its direct interaction with genetic material . The compound’s ability to cause double-stranded breaks in DNA when exposed to light further emphasizes its role in disrupting cellular processes .
Transport and Distribution
Proflavine hemisulfate is transported and distributed within cells and tissues through its ability to diffuse into cells and intercalate into DNA . The compound’s small amphipathic structure allows it to pass through the lipid bilayer of the cell and nuclear membrane, enabling it to accumulate in and stain the nucleus . This property makes proflavine hemisulfate an effective fluorescent contrast agent for cellular imaging and cytological studies . The compound’s localization within the nucleus allows for the visualization of nuclear structures and the identification of cancer cells .
Subcellular Localization
The subcellular localization of proflavine hemisulfate is primarily within the nucleus, where it exerts its effects by intercalating into DNA . The compound’s ability to bind to DNA and cause structural changes makes it a valuable tool for studying nuclear morphology and identifying cancer cells . Proflavine hemisulfate’s fluorescent properties allow for the visualization of cell nuclei and cytoplasmic structures, providing insights into cellular processes and functions . The compound’s localization within the nucleus is essential for its role as a fluorescent contrast agent and its mutagenic effects on DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proflavine sulfate is synthesized from acridine, which undergoes nitration to form 3,6-dinitroacridine. This compound is then reduced to 3,6-diaminoacridine, which is proflavine . The reaction conditions typically involve the use of reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The final product is often purified through crystallization and filtration techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Proflavine sulfate undergoes several types of chemical reactions, including:
Oxidation: Proflavine can be oxidized to form various derivatives.
Reduction: The nitro groups in the precursor can be reduced to amino groups to form proflavine.
Substitution: Proflavine can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various proflavine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Proflavine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses.
Biology: Proflavine is used to stain cell nuclei and cytoplasmic structures in cytological studies.
Mechanism of Action
Proflavine sulfate exerts its effects by intercalating between DNA base pairs, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction and exhibits an antibacterial effect . The compound can also induce double-stranded breaks in DNA when exposed to light, further enhancing its antimicrobial properties .
Comparison with Similar Compounds
Proflavine sulfate is similar to other acridine derivatives, such as acriflavine and quinacrine . it is unique in its ability to cause base pair deletions or insertions rather than substitutions . This property makes it particularly useful in genetic research and antimicrobial applications.
List of Similar Compounds
Acriflavine: Another acridine derivative with similar antiseptic properties.
Quinacrine: An acridine derivative used as an antimalarial and antiparasitic agent.
Properties
IUPAC Name |
acridine-3,6-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHCKWLECYVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1811-28-5, 553-30-0 | |
Record name | 3,6-Acridinediamine, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1811-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,6-Acridinediamine, sulfate (1:1) | |
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DSSTOX Substance ID |
DTXSID90203821 | |
Record name | Proflavine sulfate [NF] | |
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Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Proflavine hemisulfate | |
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CAS No. |
3237-53-4, 553-30-0, 1811-28-5 | |
Record name | 3,6-Acridinediamine, sulfate (1:?) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=3237-53-4 | |
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Record name | Proflavine sulfate [NF] | |
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Record name | Proflavine hemisulfate | |
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Record name | 3,6-Diaminoacridine hemisulfate | |
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Record name | Proflavine sulfate | |
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Record name | 3,6-Acridinediamine, sulfate (2:1) | |
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Record name | Proflavine sulphate | |
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Record name | Proflavine hemisulphate | |
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Record name | PROFLAVINE SULFATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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